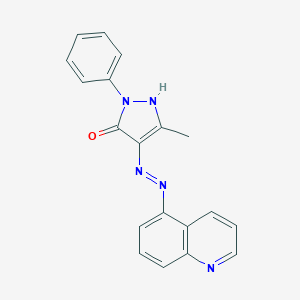![molecular formula C18H15N5O5S B414644 2-硝基-N-(4-{[(4-甲基-2-嘧啶基)氨基]磺酰基}苯基)苯甲酰胺 CAS No. 349145-05-7](/img/structure/B414644.png)
2-硝基-N-(4-{[(4-甲基-2-嘧啶基)氨基]磺酰基}苯基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-nitro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide is a complex organic compound that features a nitro group, a sulfonamide linkage, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
科学研究应用
2-nitro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Studies: Used as a probe to study enzyme interactions and pathways in biological systems.
Chemical Biology: Employed in the development of chemical probes to investigate cellular processes.
Pharmaceutical Development: Potential lead compound for the development of new drugs targeting specific diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide typically involves multiple steps:
Sulfonylation: The sulfonylation step involves reacting the nitrobenzamide with a sulfonyl chloride derivative in the presence of a base such as pyridine or triethylamine.
Coupling Reaction: The final step involves coupling the sulfonylated intermediate with 4-methyl-2-pyrimidinylamine under conditions that facilitate the formation of the sulfonamide bond, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
化学反应分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced using reagents like iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon catalyst.
Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation with palladium.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of halogen atoms onto the aromatic rings.
作用机制
The mechanism of action of 2-nitro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to inhibition of enzyme activity or disruption of cellular pathways.
相似化合物的比较
Similar Compounds
4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide: Similar structure but lacks the nitro group.
N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide: Similar but without the nitro group.
Uniqueness
The presence of the nitro group in 2-nitro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide adds to its reactivity and potential for forming reactive intermediates, which can be crucial for its biological activity. This makes it distinct from other similar compounds that lack this functional group.
属性
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O5S/c1-12-10-11-19-18(20-12)22-29(27,28)14-8-6-13(7-9-14)21-17(24)15-4-2-3-5-16(15)23(25)26/h2-11H,1H3,(H,21,24)(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDITNBTXIBQPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-benzylsulfanyl-3-(cyclohexylmethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B414561.png)
![3-(cyclohexylmethyl)-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B414562.png)
![2-benzylsulfanyl-3-(cyclopentylmethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B414564.png)
![3-(Cyclopentylmethyl)-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B414567.png)
![2-ethylsulfanyl-3-(4-methylphenyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B414571.png)
![N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}-3-nitrobenzamide](/img/structure/B414572.png)
![N-(3,3'-dimethoxy-4'-{[(4-methoxyphenyl)acetyl]amino}[1,1'-biphenyl]-4-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B414573.png)
![5-chloro-2-methylphenyl P-methyl-N-{4-[(trifluoromethyl)sulfanyl]phenyl}phosphonamidoate](/img/structure/B414574.png)

![Ethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B414576.png)
![N-(5-methyl-1,2-oxazol-3-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B414579.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B414581.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2,4-dichlorobenzohydrazide](/img/structure/B414582.png)
![5-chloro-N-(4'-chloro[1,1'-biphenyl]-4-yl)-2-thiophenecarboxamide](/img/structure/B414583.png)
